Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate
Description
Properties
Molecular Formula |
C10H22N2O3 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl N-(1-aminooxy-3-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-7(2)8(6-14-11)12-9(13)15-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) |
InChI Key |
XAXXAKCIZSGSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CON)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Mixed Carbonate Activation via Schotten-Baumann Conditions
The Schotten-Baumann reaction is a classical method for carbamate synthesis, involving the reaction of an alcohol with chloroformate derivatives under biphasic conditions. For tert-butyl [1-aminooxy-3-methylbutan-2-yl]carbamate, this method employs tert-butyl chloroformate and 3-methyl-2-aminooxybutan-1-ol in a water-organic solvent system (e.g., ethyl acetate) with a base such as sodium hydroxide. The aminooxy alcohol acts as the nucleophile, displacing the chloride to form the carbamate bond.
Key advantages include mild conditions (0–25°C) and high functional group tolerance. However, the aminooxy group’s sensitivity to hydrolysis necessitates careful pH control (pH 8–9) to prevent decomposition. Yields typically range from 70–85% after crystallization, as demonstrated in analogous syntheses of Boc-protected amino alcohols.
Condensation via Mixed Anhydride Intermediates
This method adapts peptide coupling strategies by generating a reactive mixed anhydride from N-Boc-protected amino acids (e.g., Boc-β-alanine) and isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) . The anhydride is subsequently reacted with 3-methyl-2-aminooxybutan-1-amine to form the target carbamate.
Conditions involve anhydrous solvents (e.g., THF or ethyl acetate) at -10°C to 5°C to minimize side reactions. The aminooxy amine’s lower nucleophilicity compared to primary amines may require extended reaction times (4–6 hours). Post-reaction workup includes extraction and crystallization, yielding 80–90% pure product, as seen in related carbamate syntheses.
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) enables alkylation of aminooxy alcohols with Boc-protected alkylating agents (e.g., di-tert-butyl dicarbonate) in biphasic systems. A representative procedure uses tetrabutylammonium bromide as the catalyst, potassium hydroxide as the base, and methyl iodide as the alkylating agent in ethyl acetate. The aminooxy alcohol’s hydroxyl group is deprotonated, facilitating nucleophilic attack on the Boc reagent.
This method operates at 0–20°C and achieves yields of 75–88% with minimal racemization. Challenges include competing over-alkylation, which is mitigated by stoichiometric control and rapid quenching.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction couples alcohols with nucleophiles using triphenylphosphine (Ph₃P) and diethyl azodicarboxylate (DEAD) . For tert-butyl [1-aminooxy-3-methylbutan-2-yl]carbamate, a Boc-protected alcohol reacts with an aminooxy alcohol derivative. While traditionally used for ethers, adapting this method for carbamates requires pre-activation of the alcohol as a carbonate.
Reaction conditions (0°C to room temperature, THF solvent) yield 60–75% product, though scalability is limited by reagent cost and byproduct removal.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Schotten-Baumann | tert-Butyl chloroformate, NaOH | 0–25°C, biphasic | 70–85% | Scalable, mild | Sensitivity to hydrolysis |
| Mixed Anhydride | Isobutyl chlorocarbonate, NMM | -10°C to 5°C, anhydrous | 80–90% | High purity | Requires anhydrous conditions |
| Phase-Transfer Catalysis | Di-tert-butyl dicarbonate, TBAI | 0–20°C, biphasic | 75–88% | Fast, minimal racemization | Over-alkylation risks |
| Reductive Amination | Hydroxylamine, DIBAL | RT to 40°C | 50–65% | Uses aldehydes | Low yield, multiple steps |
| Mitsunobu | Ph₃P, DEAD, Boc-protected alcohol | 0°C to RT, THF | 60–75% | Stereoselective | Costly reagents, byproduct removal |
Chemical Reactions Analysis
Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DIEA, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate has been investigated for its potential therapeutic applications. Its structure allows for the modification of biological activity through the incorporation of different substituents.
Case Study : In research focused on the synthesis of novel antitumor agents, derivatives of this compound were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain modifications enhanced the anticancer activity compared to the parent compound, suggesting its utility as a lead compound in drug design .
Synthetic Chemistry
The compound serves as an important reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Reactions Involving this compound :
- N-Oxidation Reactions : It can be used to introduce aminooxy groups into substrates, which are valuable for further functionalization.
- Carbamate Formation : The carbamate moiety allows for the protection of amines during synthesis, facilitating multi-step synthetic pathways without compromising the integrity of sensitive functional groups.
| Reaction Type | Description | Yield (%) |
|---|---|---|
| N-Oxidation | Conversion of primary amines to N-oxides using tert-butyl carbamate | 85 |
| Carbamate Formation | Protecting amines via carbamate formation | 90 |
Biological Studies
The biological activities of compounds containing the aminooxy functional group have been studied extensively. They are known to interact with various biological targets, including enzymes and receptors.
Case Study : A study demonstrated that derivatives of this compound exhibited inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments .
Mechanism of Action
The mechanism of action of tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying enzyme function and developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Carbamate Derivatives
Functional Group Variations
Tert-butyl-(2-(aminooxy)ethyl) carbamate (5a)
- Structure: Contains a shorter ethyl chain with an aminooxy group.
- Synthesis : Prepared via hydrazine-mediated deprotection, similar to the target compound, but with a linear ethyl backbone .
(S)-Tert-butyl methyl(2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)propyl)carbamate (19)
- Structure: Incorporates a 1,2,4-oxadiazole ring instead of an aminooxy group.
- Synthesis: Utilizes 1,1′-carbonyldiimidazole to cyclize a hydroxyimino precursor, yielding a heterocyclic product (72% yield) .
- Applications: The oxadiazole ring enhances metabolic stability, making it suitable for pharmaceutical applications, unlike the aminooxy group, which is more reactive but less stable.
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate
- Structure: Features a chlorosulfonyl group (ClSO₂-) instead of aminooxy.
- Reactivity: The sulfonyl chloride group enables nucleophilic substitution reactions (e.g., with amines to form sulfonamides), contrasting with the aminooxy group’s carbonyl-targeting reactivity .
Alkyl Chain Modifications
Tert-butyl (S)-(1-amino-3-methylbutan-2-yl)carbamate (4b)
- Structure: Lacks the aminooxy group but shares the 3-methylbutan-2-yl chain.
- Synthesis : Produced in 34% yield over three steps, emphasizing challenges in stereochemical control during alkyl chain elongation .
- Applications: Used in peptidomimetics; the absence of aminooxy limits conjugation utility but improves stability.
Tert-butyl N-(3-methylbutan-2-yl)carbamate (CAS 473545-40-3)
Stereochemical and Cyclic Derivatives
Tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (PBY1403191)
- Structure : Cyclopentyl ring with hydroxyl and Boc-protected amine.
- Properties : The cyclic structure enhances rigidity and influences hydrogen-bonding patterns, critical for crystal engineering .
Tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298)
Comparative Analysis Table
Research Findings and Implications
- Reactivity: The aminooxy group in the target compound enables rapid oxime ligation, advantageous for click chemistry applications, but requires protection from oxidative degradation .
- Stability: Heterocyclic derivatives (e.g., oxadiazole in Compound 19) exhibit superior stability under physiological conditions compared to aminooxy-containing analogs .
Biological Activity
Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in drug development.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods, often involving the coupling of tert-butyl carbamate with aminooxy derivatives. The synthesis typically includes protecting groups to ensure selectivity during reactions. For instance, the use of di-tert-butyl dicarbonate (Boc2O) is common to protect amino groups during the reaction process .
The biological activity of this compound primarily revolves around its role as a potential inhibitor in various biochemical pathways. The compound has shown promise in modulating enzyme activity and influencing cellular signaling pathways, particularly those involved in neurodegenerative diseases.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including Alzheimer's disease. For example, studies have demonstrated that related compounds can reduce levels of reactive oxygen species (ROS) and enhance cellular resilience against oxidative damage .
1. Neuroprotective Effects
A study focused on the neuroprotective effects of related compounds highlighted their ability to mitigate damage caused by amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. In vitro assays demonstrated that these compounds could significantly reduce Aβ-induced toxicity in neuronal cultures .
| Compound | Aβ Toxicity Reduction (%) | Mechanism |
|---|---|---|
| M4 | 45% | Antioxidant activity |
| Galantamine | 60% | Cholinergic modulation |
2. Metabolic Stability
Another critical aspect of the biological activity of this compound is its metabolic stability. Studies using human liver microsomes indicated that modifications to the tert-butyl group could enhance metabolic stability, reducing the rate of biotransformation and potentially increasing bioavailability .
| Structural Modification | Half-life (min) | Remarks |
|---|---|---|
| Tert-butyl | 63 | Low stability |
| Trifluoromethylcyclopropyl | 114 | Improved stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
